![molecular formula C14H20ClN3O2S B2907347 N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide CAS No. 1089548-24-2](/img/structure/B2907347.png)
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the mu-opioid receptor, which plays a key role in the regulation of pain, reward, and addiction. In
作用機序
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in the regulation of pain, reward, and addiction. By blocking the mu-opioid receptor, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide inhibits the downstream signaling pathways that are activated by opioid drugs. This leads to a reduction in the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects:
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, as well as the rewarding effects of drugs like morphine and cocaine. N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has also been shown to reduce the development of tolerance to opioid drugs, which is a major concern in the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of using N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to specifically investigate the effects of blocking this receptor, without interfering with other signaling pathways. However, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable levels in animal models. Additionally, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has some off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research on N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide and the mu-opioid receptor. One area of interest is the development of more selective and potent mu-opioid receptor antagonists. Additionally, there is a need for further research on the downstream effects of mu-opioid receptor blockade, particularly in the context of chronic pain and addiction. Finally, there is a growing interest in the use of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide and other mu-opioid receptor antagonists as potential treatments for opioid addiction.
合成法
The synthesis of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide involves the reaction of 2-thiophen-2-ylpyrrolidine-1-carboxylic acid with 2-chloropropanoyl chloride and ethylenediamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established and is widely used in the production of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide for scientific research.
科学的研究の応用
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It is commonly used as a tool to selectively block the mu-opioid receptor and investigate its downstream effects. N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has also been used in animal models to study the effects of opioid drugs and potential treatments for opioid addiction.
特性
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-10(15)13(19)16-6-7-17-14(20)18-8-2-4-11(18)12-5-3-9-21-12/h3,5,9-11H,2,4,6-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQHCPTRDCZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)N1CCCC1C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)

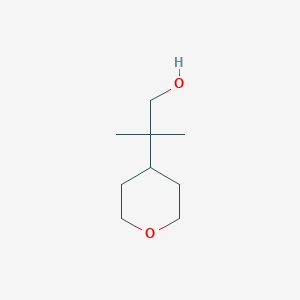
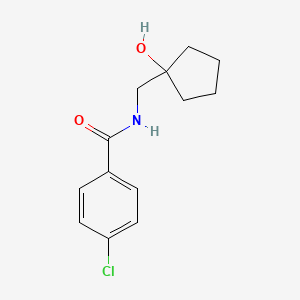
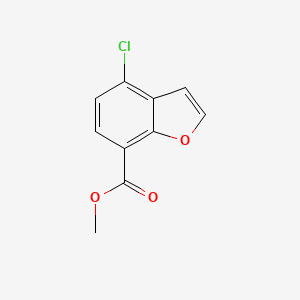
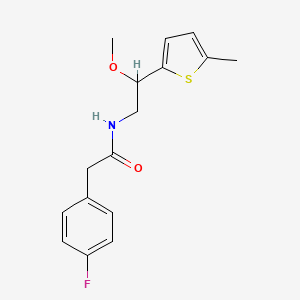
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)
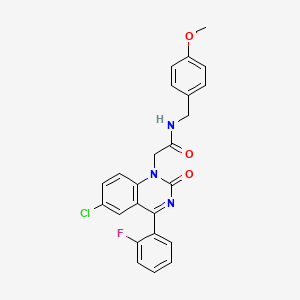
![Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate](/img/structure/B2907277.png)
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/no-structure.png)

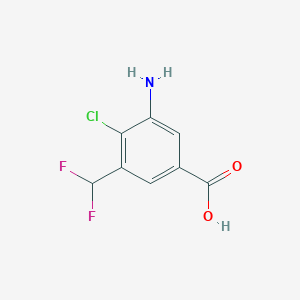
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)